2-(tert-Butyldimethylsilyl)-1,3-dithiane
Overview
Description
“2-(tert-Butyldimethylsilyl)-1,3-dithiane” is a chemical compound that contains a tert-butyldimethylsilyl group . It is related to tert-Butyldimethylsilyl chloride, which is a chlorosilane containing two methyl groups and a tert-butyl group .
Synthesis Analysis
The synthesis of “this compound” involves the use of solid-phase synthesis of ribonucleic acid (RNA) using β-cyanoethyl phosphoramidite chemistry combined with tert-butyldimethylsilyl protection of the ribose 2’-hydroxyl group . A stereocontrolled total synthesis of the neotropical poison-frog alkaloid (-)-205B has been achieved, employing a dithiane three-component linchpin coupling .Chemical Reactions Analysis
The chemical reactions involving “this compound” include the solid-phase synthesis of ribonucleic acid (RNA) using β-cyanoethyl phosphoramidite chemistry combined with tert-butyldimethylsilyl protection of the ribose 2’-hydroxyl group . Additionally, a 50% aqueous methanolic solution of Oxone selectively cleaves primary tert-butyldimethylsilyl ethers at room temperature .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a refractive index of n20/D 1.531 (lit.), a boiling point of 124 °C/5 mmHg (lit.), and a density of 1.01 g/mL at 25 °C (lit.) .Scientific Research Applications
Catalytic Asymmetric Oxidation
The catalytic asymmetric oxidation of tert-butyl disulfide leads to the synthesis of tert-butanesulfinamides, tert-butyl sulfoxides, and tert-butanesulfinimines, showcasing the utility of tert-butyl groups in chiral synthesis and the preparation of sulfinyl compounds. This process uses H2O2 as a stoichiometric oxidant, highlighting an efficient method for producing enantiomerically pure compounds (Cogan et al., 1998).
Versatile Intermediates for Asymmetric Synthesis
N-tert-Butanesulfinyl imines, prepared from tert-butanesulfinamide, serve as versatile intermediates for the asymmetric synthesis of amines, demonstrating the role of tert-butyl groups in activating imines for nucleophilic addition and providing a pathway to a wide range of enantioenriched amines (Ellman et al., 2002).
Optical Properties of Silicon Compounds
Research into starlike molecules with tert-butyldimethylsilyl units shows their significant fluorescence quantum yields and longer lifetimes, contributing to the understanding of the optical properties of silicon-based compounds and their potential applications in material science (Ishikawa et al., 2001).
Reaction with Glucal Epoxides
The tert-butyldimethylsilyl protected glucal epoxide reaction with thiophenol underlines the compound's role in synthesizing α-phenylthioglycosides, illustrating the chemical versatility and potential in carbohydrate chemistry (Walford et al., 1997).
Protection and Reactivity Tuning
O-tert-Butyldimethylsilylimidazolyl aminals demonstrate the ability of tert-butyldimethylsilyl groups to function as stabilizing and protecting groups for aldehydes, highlighting a mechanism for tuning reactivity towards organolithium reagents. This reactivity tuning enables the synthesis of various compounds, indicating the importance of protective groups in synthetic chemistry (Gimisis et al., 2003).
Mechanism of Action
Target of Action
2-(tert-Butyldimethylsilyl)-1,3-dithiane is primarily used in the field of synthetic chemistry as a protective group for alcohols . The compound’s primary targets are the hydroxyl groups present in various organic compounds, particularly alcohols .
Mode of Action
The mode of action of this compound involves the formation of silyl ethers when it reacts with alcohols . This reaction is facilitated by the presence of a suitable base and results in the protection of the alcohol’s hydroxyl group . The protected alcohol can then undergo various chemical reactions without the hydroxyl group being affected .
Biochemical Pathways
In the context of biochemical pathways, this compound plays a crucial role in the synthesis of complex organic molecules. It enables the selective reaction of certain functional groups while leaving others unaffected . This is particularly important in multi-step synthesis processes where the protection and deprotection of functional groups are often necessary .
Pharmacokinetics
Its properties as a silylating agent, including its reactivity and stability, are crucial for its effectiveness in synthetic applications .
Result of Action
The result of the action of this compound is the protection of the hydroxyl group in alcohols, allowing for selective reactivity in synthetic processes . After the desired reactions are completed, the protective group can be removed to restore the original alcohol .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the presence of a suitable base is necessary for the silylation reaction to occur . Additionally, the reaction is typically carried out in an anhydrous environment to prevent unwanted side reactions .
Properties
IUPAC Name |
tert-butyl-(1,3-dithian-2-yl)-dimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22S2Si/c1-10(2,3)13(4,5)9-11-7-6-8-12-9/h9H,6-8H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JISLIURJHXAPTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)C1SCCCS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22S2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00339004 | |
Record name | 2-(tert-Butyldimethylsilyl)-1,3-dithiane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00339004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95452-06-5 | |
Record name | 2-(tert-Butyldimethylsilyl)-1,3-dithiane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00339004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary synthetic application of 2-(tert-Butyldimethylsilyl)-1,3-dithiane?
A1: this compound serves as a valuable reagent in organic synthesis. Specifically, its anionic form, generated by deprotonation, readily undergoes alkylation reactions with various electrophiles. [, ] This reactivity provides a versatile route to acyl silanes, which are important intermediates in numerous organic transformations. []
Q2: Can you provide an example of a specific reaction involving this compound?
A2: Yes, research highlights a one-flask bisalkylation reaction involving this compound. [] The reaction sequence begins with the anion of this compound reacting with an epoxide. Subsequently, a 1,4-Brook rearrangement occurs, followed by the addition of a second electrophile. This method allows for the efficient and controlled introduction of two different substituents into the molecule, showcasing the synthetic versatility of this compound. []
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